

# Evaluating the cost-effectiveness of Ertapenem versus other carbapenems in research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ertapenem sodium

Cat. No.: B8713771 Get Quote

## Ertapenem vs. Other Carbapenems: A Cost-Effectiveness Analysis for Researchers

For researchers, scientists, and drug development professionals, the selection of an appropriate antimicrobial agent in clinical research and therapeutic development extends beyond mere efficacy. This guide provides a comparative cost-effectiveness analysis of ertapenem versus other carbapenems, such as meropenem and imipenem-cilastatin, supported by experimental data and detailed methodologies.

Ertapenem, with its narrower spectrum of activity compared to other carbapenems and convenient once-daily dosing, presents a unique profile in the antimicrobial landscape. Its cost-effectiveness is a subject of ongoing research, particularly in an era of increasing antimicrobial resistance and healthcare cost containment. This analysis delves into the economic and clinical considerations of utilizing ertapenem in comparison to broader-spectrum carbapenems across various infectious diseases.

## **Comparative Clinical Efficacy**

A meta-analysis of six studies comparing ertapenem to other carbapenems (imipenem, meropenem, and doripenem) for the treatment of infections caused by extended-spectrum  $\beta$ -lactamase (ESBL)-producing Enterobacterales revealed that ertapenem was associated with significantly lower 30-day mortality. Furthermore, the ertapenem group had a shorter length of hospital stay by an average of 6.02 days. However, there were no significant differences in the



rates of clinical cure or improvement and microbiological eradication between ertapenem and the other carbapenems.

For complicated intra-abdominal infections, a meta-analysis of six randomized controlled trials showed no significant difference in clinical success rates between ertapenem and comparator agents, which included piperacillin/tazobactam, ceftriaxone plus metronidazole, and ticarcillin/clavulanic acid[1].

### **Economic Evaluation: A Tabular Comparison**

The cost-effectiveness of ertapenem is often highlighted by its once-daily dosing regimen, which can lead to significant cost savings in terms of drug administration and potential for outpatient parenteral antimicrobial therapy (OPAT).



| Paramete<br>r                            | Ertapene<br>m                                                              | Meropene<br>m                                                  | Imipenem<br>-<br>Cilastatin                                    | Doripene<br>m                                                  | Piperacilli<br>n/Tazoba<br>ctam                                | Data<br>Source      |
|------------------------------------------|----------------------------------------------------------------------------|----------------------------------------------------------------|----------------------------------------------------------------|----------------------------------------------------------------|----------------------------------------------------------------|---------------------|
| Indication                               | ESBL-<br>producing<br>Enterobact<br>erales<br>Infections                   | ESBL-<br>producing<br>Enterobact<br>erales<br>Infections       | ESBL-<br>producing<br>Enterobact<br>erales<br>Infections       | ESBL-<br>producing<br>Enterobact<br>erales<br>Infections       | Diabetic<br>Foot<br>Infections                                 | Multiple<br>Sources |
| Clinical<br>Cure/Impro<br>vement<br>Rate | No<br>significant<br>difference<br>compared<br>to other<br>carbapene<br>ms | No<br>significant<br>difference<br>compared<br>to<br>ertapenem | No<br>significant<br>difference<br>compared<br>to<br>ertapenem | No<br>significant<br>difference<br>compared<br>to<br>ertapenem | No<br>significant<br>difference<br>compared<br>to<br>ertapenem | [2]                 |
| 30-Day<br>Mortality                      | 10.7%                                                                      | 17.7%<br>(pooled<br>with other<br>carbapene<br>ms)             | 17.7%<br>(pooled<br>with other<br>carbapene<br>ms)             | 17.7%<br>(pooled<br>with other<br>carbapene<br>ms)             | Not directly compared                                          | [2]                 |
| Mean<br>Length of<br>Hospital<br>Stay    | Significantl<br>y shorter<br>(-6.02<br>days)                               | Longer<br>than<br>ertapenem                                    | Longer<br>than<br>ertapenem                                    | Longer<br>than<br>ertapenem                                    | Not directly compared                                          | [2]                 |
| Drug Acquisition Cost (per dose)         | \$40.52                                                                    | Varies                                                         | Varies                                                         | Varies                                                         | \$13.58                                                        | [3]                 |
| Administrat<br>ion<br>Frequency          | Once daily                                                                 | Multiple<br>times daily                                        | Multiple<br>times daily                                        | Multiple<br>times daily                                        | Four times daily                                               | [3]                 |
| Total<br>Antibiotic-<br>Related          | \$355.55                                                                   | Not directly compared                                          | Not directly compared                                          | Not directly compared                                          | \$502.76                                                       | [3]                 |



| Costs        |      |      |      |      |              |        |
|--------------|------|------|------|------|--------------|--------|
| (Diabetic    |      |      |      |      |              |        |
| Foot         |      |      |      |      |              |        |
| Infection)   |      |      |      |      |              |        |
| Risk of      |      |      |      |      |              |        |
| Seizures     |      |      |      |      |              |        |
| (Odds        | 1.32 | 1.04 | 3.50 | 0.44 | Not directly | [4][5] |
| Ratio vs.    | 1.32 | 1.04 | 3.30 | 0.44 | compared     | [4][5] |
| other        |      |      |      |      |              |        |
| antibiotics) |      |      |      |      |              |        |

## **Experimental Protocols**

#### **Cost-Minimization Analysis for Diabetic Foot Infections**

A common methodology for comparing antibiotics with similar efficacy is the cost-minimization analysis. The following protocol is based on a study comparing ertapenem and piperacillintazobactam in the treatment of diabetic foot infections[3].

Objective: To compare the total costs associated with intravenous ertapenem versus intravenous piperacillin-tazobactam for the inpatient treatment of diabetic foot infections.

#### Methodology:

- Patient Population: Inpatients with a diagnosis of moderate-to-severe diabetic foot infection.
- Study Design: A retrospective analysis of patient data from a double-blind, randomized controlled trial.
- Cost Components:
  - Drug Acquisition Costs: Average wholesale price or hospital acquisition cost per dose of ertapenem and piperacillin-tazobactam.
  - Drug Administration Costs:



- Labor costs: Based on time-and-motion studies of nursing time for preparation and administration of intravenous antibiotics.
- Supply costs: Cost of IV bags, tubing, saline, etc.
- Length of Stay: While not a direct cost component in this specific analysis (as efficacy was equivalent), it is often included in broader cost-effectiveness models.
- Data Analysis:
  - The total number of doses for each antibiotic per patient is recorded.
  - The cost per dose is calculated by summing the drug acquisition, labor, and supply costs.
  - The total treatment cost per patient is determined by multiplying the total number of doses by the cost per dose.
  - Statistical analysis (e.g., t-tests or non-parametric equivalents) is used to compare the mean total costs between the two treatment groups.

# **Cost-Effectiveness Analysis using a Decision-Analytic Model**

For comparing treatments with potentially different outcomes and costs, a decision-analytic model is often employed. The following is a generalized protocol for such an analysis.

Objective: To determine the cost-effectiveness of ertapenem compared to other carbapenems for a specific infection (e.g., complicated intra-abdominal infection).

#### Methodology:

- Model Structure: A decision tree model is constructed to simulate the clinical pathways and outcomes for a hypothetical cohort of patients.
- Model Inputs (Probabilities and Costs):
  - Clinical Probabilities: Derived from published literature (randomized controlled trials, metaanalyses) for outcomes such as:



- Initial clinical cure rate
- Treatment failure rate
- Incidence of adverse events
- Development of resistance
- Mortality rate
- Cost Data:
  - Drug acquisition and administration costs.
  - Costs of managing treatment failures (e.g., second-line antibiotics, prolonged hospitalization).
  - Costs associated with managing adverse events.
  - Hospitalization costs (per diem).
- Outcome Measures:
  - Total Costs: The average cost per patient for each treatment strategy.
  - Clinical Effectiveness: Measured in terms of life-years gained or quality-adjusted life years (QALYs).
- Analysis:
  - The model calculates the expected costs and outcomes for each treatment arm.
  - The incremental cost-effectiveness ratio (ICER) is calculated as the difference in costs divided by the difference in effectiveness between two competing strategies.
  - Sensitivity Analysis: One-way and probabilistic sensitivity analyses are performed to assess the robustness of the model's conclusions to uncertainty in the input parameters.



### **Visualizing a Cost-Effectiveness Decision Pathway**

The following diagram illustrates a simplified decision-analytic model for comparing the cost-effectiveness of ertapenem with a broader-spectrum carbapenem for an infection where both are viable options.





Click to download full resolution via product page

Caption: Decision tree for antibiotic cost-effectiveness analysis.

## Workflow for a Pharmacoeconomic Study

The following diagram outlines the typical workflow for conducting a pharmacoeconomic evaluation of antibiotic therapies.





Click to download full resolution via product page

Caption: Workflow for a pharmacoeconomic analysis of antibiotics.

#### Conclusion

The cost-effectiveness of ertapenem is a multifactorial issue that depends on the specific clinical scenario, including the type and severity of infection, local resistance patterns, and the setting of care (inpatient vs. outpatient). Its once-daily dosing schedule is a significant advantage that can lead to lower administration costs and facilitate earlier discharge through OPAT programs. While its clinical efficacy is comparable to other carbapenems for certain infections, its narrower spectrum of activity makes appropriate patient selection crucial. For infections caused by susceptible pathogens where broader coverage is not required, ertapenem can be a cost-effective and clinically effective treatment option. Further head-to-head economic studies, particularly for inpatient treatment of common infections like complicated intra-abdominal infections, are warranted to provide a more definitive comparison with other carbapenems.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Meta-analysis: ertapenem for complicated intra-abdominal infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ertapenem for the treatment of bloodstream infections due to ESBL-producing Enterobacteriaceae: a multinational pre-registered cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative costs of ertapenem and piperacillin-tazobactam in the treatment of diabetic foot infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The risk of seizures among the carbapenems: a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Evaluating the cost-effectiveness of Ertapenem versus other carbapenems in research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8713771#evaluating-the-cost-effectiveness-of-ertapenem-versus-other-carbapenems-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com